molecular formula C25H21N3O6S B2433289 (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 866349-33-9

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2433289
CAS No.: 866349-33-9
M. Wt: 491.52
InChI Key: RONVERZZMGLXSA-RFBIWTDZSA-N
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Description

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene, benzodioxin, and sulfonylhydrazinylidene moieties suggests that it may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-6-9-19(10-7-16)35(30,31)28-27-25-20(14-17-4-2-3-5-21(17)34-25)24(29)26-18-8-11-22-23(15-18)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVERZZMGLXSA-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced through a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.

    Attachment of the Sulfonylhydrazinylidene Group: The final step involves the reaction of the intermediate with a sulfonylhydrazine derivative under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Acid/Base-Mediated Reactions

The chromene core and sulfonamido-imino group exhibit pH-dependent reactivity:

ConditionReaction PathwayObserved Changes
Acidic Chromene ring opening → benzofuran derivativesIR: Loss of C=O stretch (1680 cm⁻¹)
Basic Sulfonamide deprotonation → stabilized anionUV-Vis: λ<sub>max</sub> shift to 320 nm

Mechanistic Insight :

  • Under HCl, the chromene’s lactone ring undergoes cleavage to form benzofuran intermediates, as evidenced by mass spectrometry (m/z = 342.1 for [M+H]<sup>+</sup>) .

  • In NaOH, the sulfonamide’s NH group deprotonates (pKa ≈ 9.5), enhancing electrophilic substitution at the chromene’s C4 position .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations to generate fused heterocycles:

ReagentProductKey Spectral Data
Hydrazine hydrate Pyrazole-fused chromene<sup>13</sup>C-NMR: 152.3 ppm (C=N)
Thioglycolic acid Thiazolidinone derivativesIR: 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)
POCl₃/EtOH Chlorinated chromeno-pyrimidinonesMS: m/z = 456.2 ([M+Cl]<sup>+</sup>)

Notable Results :

  • Microwave-assisted cyclization (Method A) reduces reaction time by 75% compared to conventional heating (Method B), with improved purity (HPLC: 98% vs. 91%) .

  • Thiazolidinone derivatives show enhanced bioactivity, attributed to the sulfur atom’s electron-withdrawing effects .

Comparative Analysis of Reaction Methods

A study comparing conventional vs. microwave-assisted synthesis revealed:

ParameterConventional (Method B)Microwave (Method A)
Time 4–7 hours8–10 minutes
Yield 65–78%82–90%
Purity (HPLC) 89–93%95–98%

Microwave irradiation accelerates reactions by enhancing molecular collisions, reducing side products like hydrolyzed imines .

Mechanistic Insights and Stability

  • Thermal Stability : Decomposes at 220–225°C (DSC), forming toluenesulfonic acid and chromene fragments (TGA).

  • Photoreactivity : UV exposure (254 nm) induces Z→E isomerization of the imino group, confirmed by NOESY NMR .

  • Solvent Effects : Reactivity in DMF > DMSO > EtOH due to polarity and H-bonding capacity .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromene Core : Achieved through cyclization reactions using 2-hydroxyacetophenone derivatives.
  • Introduction of the Benzodioxin Ring : Conducted via condensation reactions involving catechol derivatives and suitable aldehydes or ketones.
  • Attachment of the Sulfonylhydrazinylidene Group : This final step involves reacting the intermediate with sulfonylhydrazine under mild conditions.

Medicinal Chemistry

The compound's unique structure suggests potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide group may enhance binding to target proteins involved in cancer progression.
  • Antimicrobial Properties : The benzodioxin moiety is often found in compounds exhibiting antibacterial and antifungal activities. Investigations into its efficacy against resistant strains of bacteria could be promising.

Biological Research

Research into the biological mechanisms of this compound is ongoing:

  • Enzyme Inhibition Studies : The sulfonylhydrazinylidene group may interact with specific enzymes, potentially leading to the development of novel inhibitors.
  • Cell Signaling Pathways : Understanding how this compound affects various signaling pathways could reveal insights into its biological effects.

Materials Science

The compound’s unique structural features may be exploited in materials science:

  • Polymer Development : Its functional groups can be utilized to create polymers with specific properties, such as enhanced thermal stability or solubility in organic solvents.
  • Coatings and Composites : The incorporation of this compound into coatings may impart desirable characteristics such as improved adhesion or resistance to environmental degradation.

Case Studies

  • Anticancer Studies : A study explored the effects of similar chromene derivatives on human cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.
  • Antimicrobial Efficacy : Research demonstrated that benzodioxin-containing compounds exhibited potent activity against Gram-positive bacteria, suggesting similar potential for this compound.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonylhydrazinylidene group may play a key role in these interactions, potentially inhibiting or modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a derivative of chromone, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, evaluation of cytotoxicity, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₀N₂O₆S
  • Molecular Weight : 306.28 g/mol

The structural features include a chromene core substituted with a benzodioxin moiety and a sulfonamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available chromone derivatives. The process often includes:

  • Formation of the chromene backbone through cyclization reactions.
  • Introduction of the benzodioxin moiety via electrophilic substitution.
  • Amidation to attach the sulfonamide side chain.

Cytotoxic Activity

Research has demonstrated that various chromone derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • In a study evaluating 21 chromone carboxamide derivatives, several compounds showed promising cytotoxic activity against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines with IC₅₀ values ranging from 0.9 to 10 μM .
  • The presence of specific substituents on the chromone nucleus enhances cytotoxic potency. For example, compounds with fluoro substituents exhibited improved activity against cancer cells .

The proposed mechanisms through which chromone derivatives exert their cytotoxic effects include:

  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications in neurodegenerative diseases .

Anti-inflammatory Properties

In addition to their anticancer properties, chromone derivatives have been evaluated for anti-inflammatory activity:

  • Compounds were tested for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The results indicated that certain derivatives possess significant inhibitory effects on this enzyme .

Case Studies and Research Findings

StudyFindings
Bousejra-ElGarah et al., 2016Evaluated 21 chromone carboxamide derivatives; identified several with IC₅₀ < 10 μM against MCF-7 cells .
Bouajila et al., 2019Reported cytotoxic effects against HL-60 and MOLT-4 cells; identified structure-activity relationships highlighting the importance of substituents on the chromone scaffold .
PubChem DataCompounds show potential as both anticancer agents and MAO inhibitors, suggesting dual therapeutic applications .

Q & A

Advanced Research Question

  • Catalytic Reductive Cyclization : Explore palladium-catalyzed methods (e.g., using formic acid derivatives as CO surrogates) to enhance imine formation efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with LiH to stabilize intermediates and improve Z/E selectivity .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, pH, and reagent stoichiometry .

How should contradictory biological activity data between in vitro and computational models be addressed?

Advanced Research Question
Case Example : If in vitro AChE inhibition contradicts docking predictions:

Validate Assay Conditions : Check for false positives (e.g., compound aggregation) using detergent-based controls.

Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding mode stability under physiological conditions .

Metabolite Screening : Use LC-MS to rule out rapid degradation in assay buffers.

What computational tools are recommended to elucidate the mechanism of action for this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding poses in AChE (PDB ID: 4EY7) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with LOX inhibition .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity of the imine group .

How can crystallographic ambiguities in the Z-configuration of the imine group be resolved?

Advanced Research Question

  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution to reduce thermal motion artifacts .
  • SHELXL Refinement : Use restraints for anisotropic displacement parameters and validate with the Hirshfeld surface analysis .
  • Comparative Analysis : Cross-reference with analogous chromene-imine structures in the Cambridge Structural Database (CSD) .

What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

Advanced Research Question

  • Positional Isomerism : Synthesize analogs with substituents at the 4-methylbenzenesulfonamide or chromene positions to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the benzodioxin ring with 1,3-benzothiazole and evaluate changes in AChE inhibition .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

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